Cas no 392325-36-9 (5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide)

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- SR-01000006192
- AB00684316-01
- 392325-36-9
- AKOS001051736
- 5-nitro-N-(thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- SR-01000006192-1
- Z51846808
- F0447-0006
- Oprea1_066130
-
- インチ: 1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16)
- InChIKey: IYDQBPAGCYAERP-UHFFFAOYSA-N
- SMILES: S1C(C(NC2=NC=CS2)=O)=CC2C=C(C=CC1=2)[N+](=O)[O-]
計算された属性
- 精确分子量: 304.99288344g/mol
- 同位素质量: 304.99288344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 144Ų
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0447-0006-50mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-30mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-75mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-10μmol |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-3mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-40mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-15mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-25mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-100mg |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0447-0006-5μmol |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
392325-36-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamideに関する追加情報
Comprehensive Overview of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 392325-36-9)
The compound 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 392325-36-9) is a specialized chemical entity that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique combination of a benzothiophene core, a nitro substituent, and a thiazole carboxamide moiety, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor and its role in drug discovery programs targeting inflammatory and oncological pathways.
One of the most frequently searched questions related to this compound is: "What are the applications of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in drug development?" The answer lies in its structural attributes. The benzothiophene scaffold is known for its bioactivity, often serving as a key pharmacophore in medicinal chemistry. The addition of the nitro group enhances electron-withdrawing properties, which can influence binding affinity to biological targets. Meanwhile, the thiazole ring contributes to improved solubility and metabolic stability, critical factors in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. This trend aligns with the growing interest in 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide, as it exhibits promising interactions with proteins involved in cell signaling pathways. For instance, computational studies suggest its potential efficacy against tyrosine kinases, a class of enzymes frequently implicated in cancer progression. Such findings have spurred further experimental validation, positioning this compound as a subject of ongoing preclinical research.
Another hot topic in the scientific community is the structure-activity relationship (SAR) of heterocyclic compounds. The 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide serves as an excellent case study due to its modular design. Researchers often investigate how modifications to the nitro group or the thiazole ring impact its biological activity. These explorations are crucial for optimizing lead compounds in high-throughput screening (HTS) campaigns, a methodology widely adopted in modern pharmaceutical R&D.
From a synthetic chemistry perspective, the preparation of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves multi-step organic transformations. Key steps typically include the nitration of a benzothiophene precursor, followed by carboxamide coupling with 2-aminothiazole. These processes require careful control of reaction conditions to ensure high yield and purity, topics frequently discussed in process chemistry forums. Additionally, the compound’s spectroscopic characterization (e.g., NMR, HPLC, and mass spectrometry) is essential for quality assurance, a concern paramount to both academic and industrial chemists.
The commercial landscape for 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide reflects its niche yet growing relevance. Suppliers often highlight its availability as a research-grade chemical, catering to laboratories focused on medicinal chemistry and molecular biology. Pricing and sourcing details are common queries among procurement specialists, emphasizing the need for transparent supply chains in the fine chemicals market. Furthermore, regulatory compliance, such as REACH and GMP standards, is a critical consideration for bulk purchasers.
Looking ahead, the trajectory of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide research is likely to intersect with emerging technologies like artificial intelligence (AI) in drug design. Computational tools can accelerate the prediction of its off-target effects or synergistic combinations with other therapeutics. Such innovations align with the broader shift toward data-driven discovery, a theme resonating across life sciences. As the scientific community continues to unravel the full potential of this compound, its role in addressing unmet medical needs remains a compelling narrative.
In summary, 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 392325-36-9) exemplifies the intersection of synthetic chemistry and biomedical innovation. Its structural complexity, coupled with actionable bioactivity, positions it as a valuable asset in contemporary research. Whether explored for its kinase inhibition properties or as a template for novel analogs, this compound underscores the dynamic nature of chemical biology—a field poised to shape the future of therapeutics.
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